Tasihalide B

説明

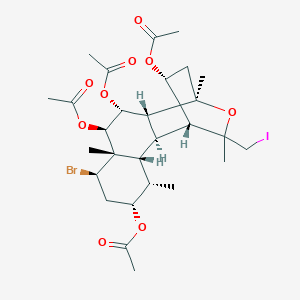

Tasihalide B is a halogenated marine natural product hypothesized to belong to a family of bioactive compounds derived from marine cyanobacteria. . Tasihalides are characterized by their halogenation (e.g., bromine or chlorine substituents), which distinguishes them from non-halogenated analogs like dolastatin 10, a well-known anticancer agent originally isolated from the sea hare Dolabella auricularia and later identified in cyanobacteria .

Key properties of this compound (inferred from Tasihalide C data):

- Molecular weight: ~784 Da (exact mass varies with halogenation).

- Structural features: Likely contains a bromine atom, as seen in Tasihalide C, contributing to distinct isotopic patterns in mass spectrometry.

- Biological role: Potential antitumor activity, common among marine cyanobacterial metabolites.

特性

分子式 |

C28H40BrIO9 |

|---|---|

分子量 |

727.4 g/mol |

IUPAC名 |

[(1R,2S,3R,4S,5R,7R,8S,9R,10R,11R,12R,15R)-9,10,15-triacetyloxy-7-bromo-14-(iodomethyl)-4,8,12,14-tetramethyl-13-oxatetracyclo[10.2.2.02,11.03,8]hexadecan-5-yl] acetate |

InChI |

InChI=1S/C28H40BrIO9/c1-12-17(35-13(2)31)9-19(29)28(8)21(12)20-22-18(36-14(3)32)10-26(6,39-27(22,7)11-30)23(20)24(37-15(4)33)25(28)38-16(5)34/h12,17-25H,9-11H2,1-8H3/t12-,17-,18-,19-,20-,21+,22+,23-,24-,25+,26-,27?,28+/m1/s1 |

InChIキー |

VTSUCPDRKZEUFW-QHGWMHHNSA-N |

異性体SMILES |

C[C@@H]1[C@@H](C[C@H]([C@]2([C@@H]1[C@H]3[C@H]([C@H]([C@@H]2OC(=O)C)OC(=O)C)[C@]4(C[C@H]([C@@H]3C(O4)(C)CI)OC(=O)C)C)C)Br)OC(=O)C |

正規SMILES |

CC1C(CC(C2(C1C3C4C(CC(C3C(C2OC(=O)C)OC(=O)C)(OC4(C)CI)C)OC(=O)C)C)Br)OC(=O)C |

同義語 |

tasihalide B |

製品の起源 |

United States |

類似化合物との比較

Tasihalide B vs. Dolastatin 10

Key Differences :

- Structural Impact : Bromine in this compound/C increases molecular mass slightly compared to dolastatin 10 and alters ionization efficiency in mass spectrometry.

- Ecological Distribution: this compound/C is predominantly associated with Symploca sp., whereas dolastatin 10 is found in both cyanobacteria and marine mollusks.

- Detection Methods: Tasihalide C was reliably detected using nanoDESI-MS and MALDI-IMS, whereas dolastatin 10 required specific cyanobacterial samples for identification .

This compound vs. Other Halogenated Marine Compounds

- Functional Role : Both this compound and lyngbyatoxin exhibit ecological roles in predator deterrence.

- Structural Contrast : Lyngbyatoxin lacks the peptide backbone seen in Tasihalides, limiting its utility in targeted therapies.

Research Findings and Implications

Analytical Challenges

- Mass Spectrometry : Tasihalide C’s bromination complicates differentiation from dolastatin 10 due to nearly identical exact masses. However, isotopic patterns and fragmentation pathways resolve this ambiguity .

- Sample Stability : Tasihalide C was detected in RNAlater®-preserved samples, suggesting stability under long-term storage—a critical factor for pharmaceutical development .

Pharmacological Potential

- Dolastatin 10 has inspired synthetic derivatives (e.g., brentuximab vedotin) used in lymphoma treatment. This compound/C’s halogenation may enhance binding affinity or metabolic stability, warranting further study.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。